11H-DIBENZO(b,e)(1,4)DIAZEPIN-11-ONE, 5,10-DIHYDRO-10-(3-(DIETHYLAMINO)PROPYL)-
CAS No.: 4231-97-4
Cat. No.: VC18516481
Molecular Formula: C20H25N3O
Molecular Weight: 323.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 4231-97-4 |
|---|---|
| Molecular Formula | C20H25N3O |
| Molecular Weight | 323.4 g/mol |
| IUPAC Name | 5-[3-(diethylamino)propyl]-11H-benzo[b][1,4]benzodiazepin-6-one |
| Standard InChI | InChI=1S/C20H25N3O/c1-3-22(4-2)14-9-15-23-19-13-8-7-12-18(19)21-17-11-6-5-10-16(17)20(23)24/h5-8,10-13,21H,3-4,9,14-15H2,1-2H3 |
| Standard InChI Key | OJTXPGCWXBTARX-UHFFFAOYSA-N |
| Canonical SMILES | CCN(CC)CCCN1C2=CC=CC=C2NC3=CC=CC=C3C1=O |
Introduction
The compound 11H-Dibenzo(b,e)(1,4)diazepin-11-one, 5,10-dihydro-10-(3-(diethylamino)propyl)- is a complex organic molecule belonging to the dibenzodiazepine class. It features a dibenzo[b,e] diazepine core structure, characterized by two benzene rings fused to a diazepine ring. This specific compound includes a diethylamino group attached to the 10-position of the diazepine ring, which contributes to its pharmacological properties and potential applications in medicinal chemistry.
Synthesis and Preparation
The synthesis of 11H-Dibenzo(b,e)(1,4)diazepin-11-one, 5,10-dihydro-10-(3-(diethylamino)propyl)- typically involves multi-step organic reactions. One method starts with 5-methyl-11H-dibenzo[b,e] diazepin-11-one and reacts it with diethylamine under acidic conditions to facilitate substitution at the nitrogen atom.
Biological Activities and Applications
Compounds within the dibenzodiazepine class are known for their diverse biological activities, particularly in the central nervous system. While specific biological activities of 11H-Dibenzo(b,e)(1,4)diazepin-11-one, 5,10-dihydro-10-(3-(diethylamino)propyl)- are not well-documented, related compounds exhibit anxiolytic, antipsychotic, and antidepressant properties . Further research is needed to elucidate the precise mechanisms of action and therapeutic potential of this specific compound.
Comparison with Related Compounds
Several compounds share structural similarities with 11H-Dibenzo(b,e)(1,4)diazepin-11-one, 5,10-dihydro-10-(3-(diethylamino)propyl)-. A comparison of these compounds is provided below:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume